molecular formula C23H26FN3O2S B2406404 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-fluoroquinoline CAS No. 887212-87-5

3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-fluoroquinoline

Cat. No. B2406404
CAS RN: 887212-87-5
M. Wt: 427.54
InChI Key: NQZCPBKSHZHYDA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-fluoroquinoline, also known as DBAQ, is a synthetic compound that belongs to the class of quinolone antibiotics. It has been widely studied for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Antibacterial Activities

Research into the fluoroquinolone family, which includes compounds structurally related to 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-fluoroquinoline, has highlighted their potent antibacterial properties. A study conducted by Chu et al. (1991) on temafloxacin hydrochloride, a similar fluoroquinolone, demonstrated its effectiveness as a broad-spectrum antimicrobial agent, with enantiomers showing comparable pharmacological profiles despite minor differences in in vivo antibacterial activities (Chu et al., 1991). Another study by Suresh et al. (2014) synthesized analogues of 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, demonstrating significant in vitro anti-tubercular and antibacterial activity, with some compounds showing MIC values as low as 7.32-136.10 μM against Mycobacterium tuberculosis H37Rv (Suresh et al., 2014).

Synthesis and Chemical Properties

The synthesis and evaluation of fluoroquinolone-based compounds have been a significant area of research due to their antimicrobial potential. For instance, Patel and Patel (2010) synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones, derived from lead fluoroquinolone molecules, and tested them for antibacterial and antifungal activities (Patel & Patel, 2010). Another innovative approach involved the reactions of N-Aminoquinolones with ketones to synthesize tricyclic 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, showcasing a new method for developing potentially bioactive fluoroquinolone derivatives (Chupakhin et al., 1992).

Antimycobacterial Activities

Fluoroquinolone derivatives have also shown promise in antimycobacterial applications. Research by Sheu et al. (2003) synthesized and evaluated certain 1-ethyl- and 1-aryl-6-fluoro-1,4-dihydroquinol-4-one derivatives for their antimycobacterial and cytotoxic activities, with some derivatives displaying potent activity against M. tuberculosis at low concentrations, indicating their potential as anti-TB agents (Sheu et al., 2003).

properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-4-(4-ethylpiperazin-1-yl)-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2S/c1-4-26-9-11-27(12-10-26)23-20-14-18(24)6-8-21(20)25-15-22(23)30(28,29)19-7-5-16(2)17(3)13-19/h5-8,13-15H,4,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZCPBKSHZHYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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